Albiziabioside A

Melanoma Cytotoxicity Chemotherapy benchmark

Albiziabioside A (3-O-[α-L-arabinopyranosyl-(1→6)]-2-acetamido-2-deoxy-β-D-glucopyranosyl oleanolic acid) is a natural oleanane-type triterpenoid saponin (C₄₃H₆₉NO₁₂, MW 792.0 g/mol, TPSA 204.00 Ų) originally isolated from the aerial parts of Albizia inundata. It was first reported to exhibit cytotoxic activity against human head and neck squamous carcinoma (JMAR, MDA1986) and melanoma (B16F10, SKMEL28) cell lines with IC₅₀ values in the 1.8–12.4 μM range.

Molecular Formula C43H69NO12
Molecular Weight 792.02
Cat. No. B1192142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbiziabioside A
SynonymsAlbiziabioside A
Molecular FormulaC43H69NO12
Molecular Weight792.02
Structural Identifiers
SMILESO=C([C@]12CCC(C)(C)C[C@@]1([H])C3=CCC4[C@]5(C)CC[C@H](O[C@@H]6O[C@H](CO[C@@H]7OC[C@@H](O)[C@@H](O)[C@@H]7O)[C@@H](O)[C@H](O)[C@H]6NC(C)=O)C(C)(C)[C@]5([H])CCC4(C)[C@@]3(C)CC2)O
InChIInChI=1S/C43H69NO12/c1-22(45)44-30-33(49)32(48)26(21-54-36-34(50)31(47)25(46)20-53-36)55-35(30)56-29-12-13-40(6)27(39(29,4)5)11-14-42(8)28(40)10-9-23-24-19-38(2,3)15-17-43(24,37(51)52)18-16-41(23,42)7/h9,24-36,46-50H,10-21H2,1-8H3,(H,44,45)(H,51,52)/t24-,25+,26+,27-,28?,29-,30+,31+,32+,33+,34-,35-,36-,40+,41-,42?,43-/m0/s1
InChIKeyMBMJMOODCJFAET-AJDSTKHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Albiziabioside A for Preclinical Oncology Research – What Procurement Decisions Require


Albiziabioside A (3-O-[α-L-arabinopyranosyl-(1→6)]-2-acetamido-2-deoxy-β-D-glucopyranosyl oleanolic acid) is a natural oleanane-type triterpenoid saponin (C₄₃H₆₉NO₁₂, MW 792.0 g/mol, TPSA 204.00 Ų) originally isolated from the aerial parts of Albizia inundata [1]. It was first reported to exhibit cytotoxic activity against human head and neck squamous carcinoma (JMAR, MDA1986) and melanoma (B16F10, SKMEL28) cell lines with IC₅₀ values in the 1.8–12.4 μM range [1]. Subsequent total synthesis and mechanistic studies established Albiziabioside A as a p53-activating apoptosis and ferroptosis inducer operating via the mitochondrial caspase cascade [2][3].

Why Oleanolic Acid, 5-Fluorouracil, or Simple Saponins Cannot Replace Albiziabioside A in Targeted Studies


Albiziabioside A's activity profile is exquisitely dependent on its unique disaccharide architecture (N-acetylglucosamine branched with terminal arabinose at the 6-OH position) attached to the oleanolic acid aglycone. When this glycosylation pattern is altered—as demonstrated by six systematically synthesized disaccharide analogues (12a–12f)—cytotoxic potency collapses to near-undetectable levels across all tested skin cancer lines [1]. The unglycosylated aglycone oleanolic acid requires approximately 14-fold higher concentrations to achieve comparable anti-proliferative effects in A375 melanoma cells [2][3]. Furthermore, the standard chemotherapeutic 5-fluorouracil, while broadly active, is approximately 9-fold less potent than Albiziabioside A specifically in A375 melanoma cells and lacks the p53-dependent dual apoptosis-ferroptosis mechanism that defines Albiziabioside A's downstream pharmacology [1][4]. These structure-activity constraints mean that substituting Albiziabioside A with a generic oleanane saponin or the unconjugated aglycone will fundamentally alter—or abolish—the biological readout.

Quantitative Differential Evidence: Albiziabioside A versus Closest Comparators in Preclinical Models


Albiziabioside A Outperforms 5-Fluorouracil by ~9-Fold in A375 Human Melanoma Cells

In a direct head-to-head MTT assay across six skin cancer cell lines, Albiziabioside A (compound 1) exhibited an IC₅₀ of 5.47 μM against A375 human malignant melanoma cells, compared to an IC₅₀ of 49.02 μM for the clinical standard 5-fluorouracil (5-FU) in the same cell line [1]. This represents an approximately 9-fold potency advantage for Albiziabioside A in A375 cells. Notably, the potency relationship is cell-line-dependent: in A431 cells, 5-FU (IC₅₀ 8.45 μM) was marginally more potent than Albiziabioside A (IC₅₀ 12.19 μM), underscoring that Albiziabioside A's advantage is not universal but specific to particular melanoma subtypes [1].

Melanoma Cytotoxicity Chemotherapy benchmark

Glycosylation Confers ~14-Fold Cytotoxicity Enhancement over the Oleanolic Acid Aglycone in A375 Cells

Albiziabioside A (IC₅₀ = 5.47 μM in A375 cells) [1] is approximately 14-fold more potent than its unglycosylated aglycone, oleanolic acid, which exhibits an IC₅₀ of ~75 μM in the same A375 human melanoma cell line [2]. This cross-study comparison highlights that the N-acetylglucosamine-arabinose disaccharide moiety is not merely a solubility modifier but a critical pharmacophoric element necessary for low-micromolar activity. The magnitude of this enhancement substantially exceeds typical solubility-driven potency differences, implicating specific target engagement mediated by the sugar residues.

Structure-activity relationship Glycosylation Aglycone comparison

Disaccharide Architecture Is Non-Negotiable: All Six Synthetic Analogues (12a–12f) Show Near-Complete Loss of Cytotoxic Activity

Wei et al. (2014) synthesized six disaccharide analogues of Albiziabioside A (compounds 12a–12f) in which the terminal arabinose or the N-acetylglucosamine was replaced with alternative monosaccharides. In MTT assays against all six skin cancer cell lines tested, every analogue displayed IC₅₀ values predominantly exceeding 50 μM—the upper threshold of measurable activity in this assay—while Albiziabioside A (1) maintained IC₅₀ values of 5.47–22.01 μM across the same panel [1]. The only exception was 12c, which showed an IC₅₀ of 40.93 μM against A375 cells, still more than 7-fold weaker than Albiziabioside A [1].

Structure-activity relationship Saponin glycosylation Chemical biology

Unique Dual S-Phase and G₂/M-Phase Cell Cycle Arrest Not Recapitulated by Oleanolic Acid Alone

Flow cytometric analysis of A375 cells treated with Albiziabioside A revealed concentration-dependent arrest in both S-phase and G₂/M-phase simultaneously—a dual blockade pattern that is mechanistically distinct from the single-phase arrest typically observed with oleanolic acid [1]. At 10 μM Albiziabioside A, A375 cells accumulated predominantly in S and G₂/M phases, while concentrations exceeding 20 μM triggered frank cytotoxicity with floating dead cells observed [1]. The six disaccharide analogues (12a–12f), which lack the native arabinose substitution, failed to produce comparable cell cycle effects, consistent with their weak cytotoxicity [1].

Cell cycle arrest Mechanism of action Melanoma

First Reported Small-Molecule p53 Activator That Simultaneously Triggers Apoptosis and Ferroptosis via the Mitochondrial Pathway

The Albiziabioside A derivative D13 (an AlbA-1,2,3-triazole conjugate) induced both caspase-dependent apoptosis and ferroptosis in HCT116 colon cancer cells through mitochondrial pathway activation as a p53 activator. In vitro, D13 displayed an IC₅₀ of 5.19 μM against HCT116 cells with favorable selectivity versus normal cells [1]. In vivo, D13 significantly suppressed HCT116 xenograft tumorigenesis without inducing detectable toxicity in normal organs [1]. Critically, the authors stated this is the first drug candidate reported to induce apoptosis and ferroptosis as a p53 activator, a dual mechanism not achievable with 5-FU, oleanolic acid, or other comparator saponins [1]. This mechanistic innovation stems directly from the Albiziabioside A scaffold.

Ferroptosis p53 activator Apoptosis Colon cancer

Albiziabioside A-Derived Compounds Demonstrate Selective Toxicity Against Colon Cancer Cells with Reduced Normal-Cell Cytotoxicity

In a 2016 structure-activity study, Albiziabioside A derivatives bearing cinnamoyl substituents were screened against a panel of six human cancer cell lines (HeLa, MCF-7, HepG2, A549, HCT116, HL60). The synthetic derivatives demonstrated remarkable selectivity, exhibiting toxicity exclusively against HCT116 colon cancer cells while sparing all five other cancer lines and showing substantially reduced cytotoxicity toward normal cell lines [1]. The most active derivative, compound 8n, surpassed both Albiziabioside A and 5-fluorouracil in anti-proliferative activity against HCT116 while maintaining this selectivity profile [1]. In the subsequent 2018 study, the lead derivative D13 confirmed selective efficacy against multidrug-resistant (MDR) cancer cells [2].

Cancer selectivity Normal cell safety Therapeutic window

High-Impact Research and Procurement Scenarios Where Albiziabioside A Delivers Irreplaceable Value


A375 Melanoma-Specific Cytotoxicity Screening Using Albiziabioside A as a Potent Positive Control

In A375 human melanoma cytotoxicity assays, Albiziabioside A (IC₅₀ = 5.47 μM) provides a 9-fold more potent positive control than 5-fluorouracil (IC₅₀ = 49.02 μM), enabling effective benchmarking at lower compound concentrations that reduce solvent (DMSO) interference and off-target effects [1]. This application is directly supported by the head-to-head MTT data from Wei et al. (2014), which established the quantitative potency advantage in A375 cells.

Structure-Activity Relationship Studies of Oleanane Saponin Glycosylation Patterns

Albiziabioside A serves as the essential reference standard for SAR programs investigating how N-acetylglucosamine-arabinose disaccharide architecture governs cytotoxic potency. The complete collapse of activity in all six synthetic disaccharide analogues (12a–12f, IC₅₀ >50 μM vs. 5.47 μM for Albiziabioside A) [1] provides a definitive baseline for evaluating novel glycosylation variants, making Albiziabioside A an obligatory procurement for any medicinal chemistry effort in this chemical space.

p53-Dependent Dual Apoptosis-Ferroptosis Mechanistic Studies in Colon Cancer

For laboratories investigating the intersection of p53 signaling, ferroptosis, and mitochondrial apoptosis, Albiziabioside A-derived compounds (e.g., D13) represent the first and currently only published chemical scaffold that simultaneously activates all three pathways [2]. Procuring Albiziabioside A enables the synthesis of triazole-linked derivatives for probing p53-mediated ferroptosis mechanisms—a research direction inaccessible with 5-FU, oleanolic acid, or any other commercially available saponin. The in vivo validation of D13 (HCT116 xenograft suppression without organ toxicity) [2] further supports preclinical studies using this scaffold.

Selective Colon Cancer Cell Death Studies Requiring Normal-Cell Sparing Profiles

Albiziabioside A cinnamoyl derivatives (exemplified by compound 8n) exhibit toxicity restricted to HCT116 colon cancer cells among a six-cell-line panel, with markedly reduced cytotoxicity toward normal cell lines [3]. This selectivity makes Albiziabioside A the appropriate starting material for synthesizing tool compounds used in tumor-versus-normal comparative cytotoxicity studies, where broad-spectrum agents like 5-FU generate unacceptable background toxicity in normal-cell controls.

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